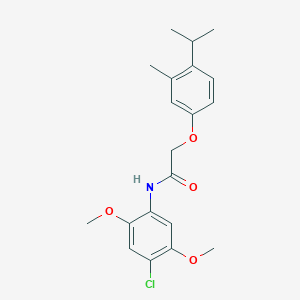
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide, also known as CMA or Compound 89, is a synthetic compound that has been extensively studied for its potential use in scientific research. CMA is a member of the phenylacetamide family of compounds, which are known to have a wide range of biological activities.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide involves the reaction of 4-chloro-2,5-dimethoxyaniline with 4-isopropyl-3-methylphenol to form the intermediate, which is then reacted with chloroacetyl chloride to form the final product.
Starting Materials
4-chloro-2,5-dimethoxyaniline, 4-isopropyl-3-methylphenol, Chloroacetyl chloride, Sodium hydroxide, Hydrochloric acid, Ethyl acetate, Wate
Reaction
Step 1: Dissolve 4-chloro-2,5-dimethoxyaniline in hydrochloric acid and cool the solution to 0°C., Step 2: Add sodium nitrite to the solution and stir for 30 minutes., Step 3: Add a solution of 4-isopropyl-3-methylphenol in sodium hydroxide to the diazonium salt solution and stir for 1 hour., Step 4: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate., Step 5: Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the intermediate., Step 6: Dissolve the intermediate in chloroform and add chloroacetyl chloride dropwise with stirring., Step 7: Add sodium hydroxide to the reaction mixture and extract the product with ethyl acetate., Step 8: Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the final product.
Wirkmechanismus
The precise mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide is not fully understood, but it is believed to act as a modulator of the sigma-1 receptor. Binding of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide to the sigma-1 receptor has been shown to increase intracellular calcium levels and activate downstream signaling pathways that are involved in cell survival and neuroprotection. N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide has also been shown to have anti-inflammatory and analgesic effects, which may be mediated through its interaction with the sigma-1 receptor.
Biochemische Und Physiologische Effekte
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects in various experimental systems. In vitro studies have demonstrated that N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide can protect neuronal cells from oxidative stress and apoptosis, and can enhance neurite outgrowth and synaptic plasticity. In vivo studies have shown that N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide can reduce inflammation and pain in animal models of arthritis and neuropathic pain. These effects are thought to be mediated through the sigma-1 receptor, although other targets may also be involved.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide in lab experiments is its high affinity and selectivity for the sigma-1 receptor. This makes it a useful tool for studying the function of this receptor in various physiological and pathological conditions. However, one limitation of using N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the potential off-target effects of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide on other receptors and signaling pathways should be carefully considered when interpreting experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide and its potential applications. One area of interest is the development of more potent and selective sigma-1 receptor modulators based on the structure of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide. These compounds may have improved pharmacokinetic properties and therapeutic potential compared to N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide. Another area of interest is the role of the sigma-1 receptor in various neurological and psychiatric disorders, such as Alzheimer's disease, depression, and schizophrenia. N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide and other sigma-1 receptor modulators may have therapeutic potential in these conditions, although further research is needed to fully understand their mechanisms of action and potential side effects.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its use as a tool compound for studying the role of the sigma-1 receptor in various physiological processes. The sigma-1 receptor is a transmembrane protein that is involved in the regulation of intracellular calcium signaling, protein folding, and cell survival. N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide has been shown to bind to the sigma-1 receptor with high affinity and selectivity, making it a useful tool for studying the function of this receptor.
Eigenschaften
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO4/c1-12(2)15-7-6-14(8-13(15)3)26-11-20(23)22-17-10-18(24-4)16(21)9-19(17)25-5/h6-10,12H,11H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXBMJFLHISLDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=C(C=C2OC)Cl)OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2458122.png)
![3-fluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2458124.png)
![6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2458125.png)
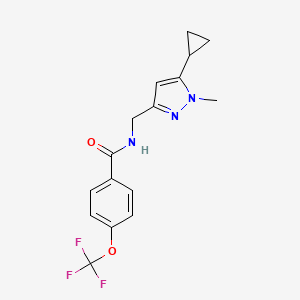
![3-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2458129.png)

![1-Phenyl-1'-(4-chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2458131.png)
![8-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458132.png)
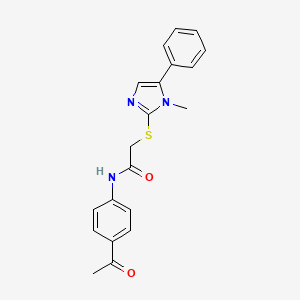
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoate](/img/structure/B2458135.png)
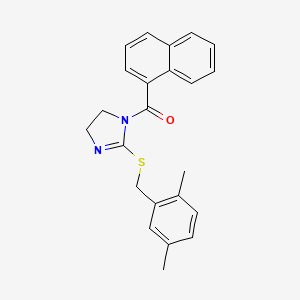
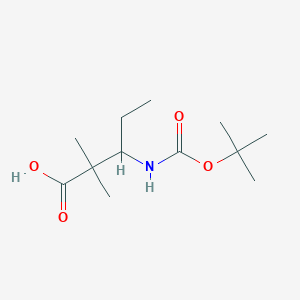
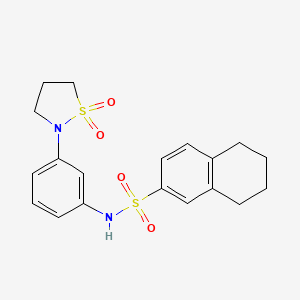
![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methoxybenzoate](/img/structure/B2458145.png)